Cas no 1807254-95-0 (4-Mercapto-2-methylnicotinonitrile)

4-Mercapto-2-methylnicotinonitrile is a specialized heterocyclic compound featuring a nitrile group and a mercapto substituent on a methylated pyridine scaffold. This structure lends itself to applications in pharmaceutical and agrochemical synthesis, where it serves as a versatile intermediate for constructing more complex molecules. The presence of both thiol and nitrile functionalities enhances its reactivity, enabling selective modifications such as nucleophilic additions or cyclization reactions. Its stability under standard conditions and compatibility with various reaction media make it a practical choice for research and industrial processes. The compound is particularly valued for its role in developing bioactive molecules and fine chemicals.
4-Mercapto-2-methylnicotinonitrile structure
1807254-95-0 structure
商品名:4-Mercapto-2-methylnicotinonitrile
CAS番号:1807254-95-0
MF:C7H6N2S
メガワット:150.200939655304
CID:4904162

4-Mercapto-2-methylnicotinonitrile 化学的及び物理的性質

名前と識別子

    • 4-Mercapto-2-methylnicotinonitrile
    • インチ: 1S/C7H6N2S/c1-5-6(4-8)7(10)2-3-9-5/h2-3H,1H3,(H,9,10)
    • InChIKey: VVGRHDBXLPONCL-UHFFFAOYSA-N
    • ほほえんだ: S=C1C=CNC(C)=C1C#N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 277
  • トポロジー分子極性表面積: 67.9
  • 疎水性パラメータ計算基準値(XlogP): 1

4-Mercapto-2-methylnicotinonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029008239-1g
4-Mercapto-2-methylnicotinonitrile
1807254-95-0 95%
1g
$3,097.65 2022-03-31
Alichem
A029008239-250mg
4-Mercapto-2-methylnicotinonitrile
1807254-95-0 95%
250mg
$1,019.20 2022-03-31

4-Mercapto-2-methylnicotinonitrile 関連文献

4-Mercapto-2-methylnicotinonitrileに関する追加情報

Introduction to 4-Mercapto-2-methylnicotinonitrile (CAS No. 1807254-95-0)

4-Mercapto-2-methylnicotinonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1807254-95-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the nicotinamide derivatives family, characterized by its unique structural features, including a thiol (-SH) group and a nitrile (-CN) moiety. These functional groups contribute to its diverse chemical reactivity and potential biological applications, making it a subject of extensive study in the development of novel therapeutic agents.

The molecular structure of 4-Mercapto-2-methylnicotinonitrile consists of a pyridine ring substituted with a methyl group at the 2-position and a thiol group at the 4-position, further functionalized by a nitrile group at the 3-position. This arrangement imparts distinct electronic and steric properties, enabling interactions with various biological targets. The presence of both electrophilic and nucleophilic centers in its structure makes it a versatile intermediate in synthetic chemistry, particularly in the construction of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-Mercapto-2-methylnicotinonitrile due to its structural similarity to known bioactive compounds. The thiol group, in particular, is well-documented for its ability to form disulfide bonds, which are crucial in protein stabilization and signaling pathways. Additionally, the nitrile group can undergo various transformations, such as hydrolysis or reduction, providing multiple avenues for chemical derivatization.

One of the most compelling aspects of 4-Mercapto-2-methylnicotinonitrile is its potential role in modulating enzyme activity. Thiols have been shown to interact with metal ions and cysteine residues in enzymes, often leading to altered catalytic activity. This property has been exploited in the development of enzyme inhibitors for treating various diseases. For instance, studies have demonstrated that thiourea derivatives, structurally related to 4-Mercapto-2-methylnicotinonitrile, can inhibit enzymes involved in inflammation and oxidative stress.

Recent advancements in computational chemistry have further enhanced our understanding of how 4-Mercapto-2-methylnicotinonitrile interacts with biological targets. Molecular docking simulations have revealed that this compound can bind to specific pockets on proteins, potentially modulating their function. These findings have guided the design of more potent derivatives with improved pharmacokinetic profiles.

The synthesis of 4-Mercapto-2-methylnicotinonitrile presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid side products. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce this compound on an industrial scale.

In addition to its therapeutic potential, 4-Mercapto-2-methylnicotinonitrile has shown promise in materials science applications. The thiol group can be used to functionalize surfaces for biosensing applications, while the nitrile group can serve as a crosslinking agent in polymer synthesis. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.

The safety profile of 4-Mercapto-2-methylnicotinonitrile is another critical consideration. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully characterize its safety profile. This includes evaluating potential long-term effects and interactions with other drugs or substances.

Future research directions for 4-Mercapto-2-methylnicotinonitrile include exploring its role in treating neurological disorders. The ability of thiols to modulate redox signaling pathways has led researchers to investigate their potential as neuroprotective agents. Additionally, studying how this compound interacts with neurotransmitter systems could uncover new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease.

Another exciting area of research is the use of 4-Mercapto-2-methylnicotinonitrile as a scaffold for drug discovery. By modifying its structure through combinatorial chemistry or other innovative approaches, researchers can generate libraries of derivatives with tailored properties. This strategy has already led to the identification of several lead compounds with promising biological activity.

The integration of machine learning techniques into drug discovery has also accelerated the process of identifying new applications for 4-Mercapto-2-methylnicotinonitrile. Predictive models can analyze large datasets to identify potential biological targets and predict how different modifications will affect its activity. These tools are particularly valuable in identifying novel therapeutic uses that might not be apparent through traditional experimental methods.

In conclusion,4-Mercapto-2-methylnicotinonitrile (CAS No. 1807254-95-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for modulating enzyme activity and interacting with biological targets. As research continues to uncover new applications for this compound, it is likely that we will see further advancements that will expand its utility and impact on human health.

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